molecular formula C16H18N2O4S B2369620 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034270-87-4

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2369620
CAS No.: 2034270-87-4
M. Wt: 334.39
InChI Key: HQTIGOGEEWKRQK-UHFFFAOYSA-N
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Description

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a thiophene ring, a cyclopentane ring, an azetidine ring, and an oxazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the azetidine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

What sets 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its complex structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-13-10-22-15(21)18(13)11-8-17(9-11)14(20)16(5-1-2-6-16)12-4-3-7-23-12/h3-4,7,11H,1-2,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTIGOGEEWKRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C(=O)COC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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